Superior Akt1/Akt2 Isoform Selectivity of Hu7691 vs. MK-2206
Hu7691 demonstrates a substantially enhanced selectivity for Akt1 over Akt2 when compared to the allosteric Akt inhibitor MK-2206. This high degree of isoform discrimination is hypothesized to be a key driver for its improved cutaneous safety profile, as Akt2 inhibition has been implicated in keratinocyte apoptosis. [1]
| Evidence Dimension | Selectivity Ratio (Akt1 IC50 / Akt2 IC50) |
|---|---|
| Target Compound Data | Akt1 IC50 = 4.0 nM; Akt2 IC50 = 97.5 nM (Ratio = 24.4) |
| Comparator Or Baseline | MK-2206: Akt1 IC50 = 8 nM; Akt2 IC50 = 12 nM (Ratio = 1.5) |
| Quantified Difference | Hu7691 is >16-fold more selective for Akt1 over Akt2 than MK-2206. |
| Conditions | In vitro HotSpot kinase assay using purified enzymes and 1 µM ATP. |
Why This Matters
For studies investigating isoform-specific functions or requiring a wide therapeutic window to mitigate Akt2-driven toxicities, Hu7691's superior selectivity profile is a critical differentiating factor for selection.
- [1] Che, J., Dai, Y., Jiang, H., & Liu, H. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163–12180. View Source
